tBuSATB-AZT
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Overview
Description
tBuSATB-AZT: is a chemical compound with the molecular formula C28H46N5O9PS2 It is a complex molecule that contains various functional groups, including azido, phosphonate, and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tBuSATB-AZT involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azido Group: The azido group can be introduced via diazotization of an aromatic amine using cross-linked poly(4-vinylpyridine)-supported nitrite ion and subsequent azidation with sodium azide.
Phosphonate Group Introduction: The phosphonate group can be introduced through a reaction with a suitable phosphonate reagent under controlled conditions.
Tert-Butyl Group Addition: The tert-butyl group is typically introduced using tert-butyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: tBuSATB-AZT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azido group can participate in substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, tert-butyl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of azido derivatives.
Scientific Research Applications
tBuSATB-AZT has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of tBuSATB-AZT involves its interaction with specific molecular targets. The azido group, for example, can inhibit certain enzymes by binding to their active sites. The phosphonate group may interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Azidothymidine (AZT): A nucleoside analog reverse-transcriptase inhibitor used in the treatment of HIV.
Zidovudine: Another name for azidothymidine, with similar antiviral properties.
Hydrazoic Acid: A simple organic azide with different chemical properties.
Uniqueness: tBuSATB-AZT is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler azides, it has a more complex structure that allows for a broader range of applications and interactions with various molecular targets.
Properties
CAS No. |
202478-77-1 |
---|---|
Molecular Formula |
C28H46N5O9PS2 |
Molecular Weight |
691.8 g/mol |
IUPAC Name |
S-[4-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[4-(2,2-dimethylpropanoylsulfanyl)butoxy]phosphoryl]oxybutyl] 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C28H46N5O9PS2/c1-19-17-33(26(37)30-23(19)34)22-16-20(31-32-29)21(42-22)18-41-43(38,39-12-8-10-14-44-24(35)27(2,3)4)40-13-9-11-15-45-25(36)28(5,6)7/h17,20-22H,8-16,18H2,1-7H3,(H,30,34,37)/t20-,21+,22+/m0/s1 |
InChI Key |
JUSDYRJWBHDXJD-BHDDXSALSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(OCCCCSC(=O)C(C)(C)C)OCCCCSC(=O)C(C)(C)C)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OCCCCSC(=O)C(C)(C)C)OCCCCSC(=O)C(C)(C)C)N=[N+]=[N-] |
Origin of Product |
United States |
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